(-)-Haloxyfop

Descripción

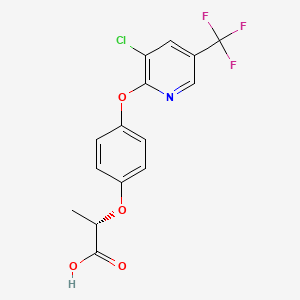

Structure

3D Structure

Propiedades

Número CAS |

95977-27-8 |

|---|---|

Fórmula molecular |

C15H11ClF3NO4 |

Peso molecular |

361.7 g/mol |

Nombre IUPAC |

(2S)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m0/s1 |

Clave InChI |

GOCUAJYOYBLQRH-QMMMGPOBSA-N |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

SMILES isomérico |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

SMILES canónico |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (-)-Haloxyfop: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloxyfop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class, utilized for the control of annual and perennial grass weeds in broadleaf crops. As a chiral compound, it exists as two enantiomers: (R)-haloxyfop and (S)-haloxyfop. The herbicidal activity is almost exclusively attributed to the (R)-enantiomer, also known as haloxyfop-P, which is a potent inhibitor of acetyl-CoA carboxylase (ACCase) in susceptible grass species. This technical guide focuses on the chemical structure and properties of (-)-Haloxyfop , which has been identified as the (S)-enantiomer . While significantly less herbicidally active than its (R)-(+)-counterpart, understanding the properties and fate of the (S)-enantiomer is crucial for comprehensive environmental risk assessment and metabolic studies, particularly due to its potential for stereoinversion to the active (R)-form in certain biological systems.

Chemical Structure and Identification

This compound is the levorotatory enantiomer of haloxyfop, corresponding to the (S) configuration at the chiral center of the propanoic acid moiety.

-

IUPAC Name: (2S)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid[1]

-

Synonyms: (S)-Haloxyfop, (S)-(-)-Haloxyfop[1]

-

CAS Number: 95977-27-8[1]

-

Chemical Formula: C₁₅H₁₁ClF₃NO₄

-

Molecular Weight: 361.70 g/mol [2]

Chemical Structure:

References

An In-depth Technical Guide on the Mechanism of Action of (-)-Haloxyfop on Acetyl-CoA Carboxylase (ACCase)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haloxyfop, the herbicidally active enantiomer of haloxyfop, is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical class.[1][2][3] Its primary mode of action is the potent and specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][3] ACCase is a crucial biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][4][5][6] By disrupting this vital pathway, this compound halts the production of fatty acids necessary for cell membrane formation, leading to the cessation of growth and eventual death of the plant.[1] This guide provides a comprehensive technical overview of the molecular mechanism of this compound's action on ACCase, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Acetyl-CoA Carboxylase (ACCase)

ACCase is a multi-domain enzyme with two key catalytic activities: biotin carboxylase (BC) and carboxyltransferase (CT).[6] The overall reaction occurs in two steps:

-

Biotin Carboxylation: The BC domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group, which is covalently linked to the biotin carboxyl carrier protein (BCCP) domain.[7][8]

-

ATP + HCO₃⁻ + Biotin-Enzyme → ADP + Pi + Carboxybiotin-Enzyme

-

-

Carboxyl Transfer: The CT domain then transfers the carboxyl group from carboxybiotin to acetyl-CoA, producing malonyl-CoA.[7][8]

-

Carboxybiotin-Enzyme + Acetyl-CoA → Malonyl-CoA + Biotin-Enzyme

-

In most plants, two forms of ACCase exist: a heteromeric form in the plastids and a homomeric form in the cytosol.[5] Grass species, however, possess a homodimeric, chloroplastic ACCase that is particularly sensitive to APP herbicides like this compound.[1][9] Dicotyledonous plants are generally tolerant due to a less sensitive form of the ACCase enzyme.[10]

Mechanism of this compound Inhibition

This compound is a potent, reversible, and noncompetitive inhibitor of ACCase with respect to its substrates MgATP, bicarbonate (HCO₃⁻), and acetyl-CoA.[1][11] This indicates that this compound binds to a site on the enzyme distinct from the active sites for these substrates.[1] Structural and biochemical studies have confirmed that the binding site for this compound is located within the carboxyltransferase (CT) domain of ACCase, at the dimer interface.[4][9]

Binding of this compound to the CT domain induces significant conformational changes in the enzyme, which ultimately blocks the carboxylation of acetyl-CoA.[4] The inhibition is stereospecific, with the R-enantiomer [this compound] being the active inhibitor. The S-enantiomer is essentially ineffective.[4][12] Kinetic studies have shown that the transcarboxylation reaction (the second step) is more sensitive to inhibition by haloxyfop than the biotin carboxylation reaction.[1][11]

Quantitative Data on ACCase Inhibition by this compound

The inhibitory potential of this compound has been quantified through various kinetic studies. The data below summarizes key inhibition constants.

| Parameter | Substrate | Value (µM) | Species | Reference |

| Kis | Acetyl-CoA | 0.36 | Zea mays | [11] |

| HCO₃⁻ | 0.87 | Zea mays | [11] | |

| MgATP | 2.89 | Zea mays | [11] | |

| Kii | Acetyl-CoA | > Kis | Zea mays | [11] |

| HCO₃⁻ | < Kis | Zea mays | [11] | |

| MgATP | < Kis | Zea mays | [11] | |

| Ki | - | ~250 | Yeast (CT domain) | [4] |

-

Kis : Inhibition constant for the free enzyme.

-

Kii : Inhibition constant for the enzyme-substrate complex.

Molecular Basis of Selectivity and Resistance

The selectivity of this compound for grass ACCases and the development of resistance in weed populations are primarily due to specific amino acid variations within the CT domain.

Structural Insights into the Binding Pocket

Crystallographic studies of the yeast ACCase CT domain in complex with haloxyfop have revealed the key amino acid residues that form the herbicide-binding pocket.[4] These residues are located at the dimer interface and include Ala-1627, Leu-1705, and Val-1967.[4][9] The methyl group of the active R-enantiomer of haloxyfop has favorable van der Waals interactions within this pocket, while the S-enantiomer would clash with a carboxylate oxygen, explaining the stereoselectivity.[4]

Target-Site Resistance (TSR)

The most common mechanism of resistance to this compound is target-site resistance (TSR), which arises from mutations in the ACCase gene leading to amino acid substitutions in the CT domain. These substitutions reduce the binding affinity of the herbicide, rendering it less effective. Several key mutations have been identified in resistant weed biotypes:

| Mutation | Weed Species | Conferred Resistance | Reference |

| Ile-1781-Leu | Alopecurus myosuroides, Lolium rigidum | APP and CHD herbicides | [13][14] |

| Ile-2041-Asn | Alopecurus myosuroides | APP herbicides | [13][15] |

| Ile-2041-Thr | Poa annua | Haloxyfop | [16] |

| Asp-2078-Gly | Lolium spp. | APP and CHD herbicides | [14] |

| Cys-2088-Arg | Lolium spp. | APP and CHD herbicides | [14] |

APP: Aryloxyphenoxypropionates; CHD: Cyclohexanediones

Non-Target-Site Resistance (NTSR)

Non-target-site resistance (NTSR) mechanisms prevent the herbicide from reaching its target in a toxic concentration. The most common NTSR mechanism is enhanced herbicide metabolism, often mediated by enzyme families such as cytochrome P450 monooxygenases.

Visualizing the Mechanism of Action

Signaling Pathway of ACCase Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. experts.umn.edu [experts.umn.edu]

- 12. scispace.com [scispace.com]

- 13. pnas.org [pnas.org]

- 14. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]

- 15. roadsideweeds.com [roadsideweeds.com]

- 16. Molecular characteristics of the first case of haloxyfop-resistant Poa annua - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (-)-Haloxyfop: A Technical Guide

Introduction

Haloxyfop is a selective herbicide used to control grass weeds in broad-leaf crops.[1][2] It belongs to the aryloxyphenoxypropionate class of herbicides, which function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in lipid synthesis.[3][4] Haloxyfop exists as a racemic mixture of two enantiomers, (R)- and (S)-haloxyfop. The herbicidal activity is almost exclusively associated with the (R)-enantiomer, also known as (-)-Haloxyfop or Haloxyfop-P.[1][5][6] Consequently, the development of enantioselective synthetic routes to produce the active (R)-enantiomer is of significant commercial and environmental interest, as it allows for lower application rates and reduces the environmental load of the less active isomer.

This technical guide provides an in-depth overview of a key enantioselective synthesis method for preparing this compound-methyl, the methyl ester of the active enantiomer. The guide details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway.

Synthetic Pathway Overview

The enantioselective synthesis of this compound-methyl is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine. The second, and key stereochemical step, is a nucleophilic substitution reaction between this intermediate and a chiral sulfonyloxy propionate derivative to introduce the desired stereocenter.

Figure 1. Overall synthetic workflow for this compound-methyl.

Experimental Protocols

The following protocols are based on a patented method for preparing high optical purity Haloxyfop-R-methyl.[7]

Step 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (Intermediate)

This initial step involves an aromatic nucleophilic substitution reaction to create the core ether linkage.

-

Reactants:

-

2,3-dichloro-5-trifluoromethylpyridine

-

Hydroquinone

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF) as solvent

-

-

Procedure:

-

Charge a reaction vessel with 2,3-dichloro-5-trifluoromethylpyridine, hydroquinone, and K₂CO₃ in DMF.

-

Heat the reaction mixture to 105-110 °C.

-

Maintain the temperature and stir until the reaction is complete (monitoring by a suitable technique like TLC or HPLC is recommended).

-

After completion, the reaction mixture is subjected to separation and purification steps to isolate the intermediate product, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.

-

Step 2: Enantioselective Synthesis of this compound-methyl

This key step establishes the chiral center of the molecule through a nucleophilic substitution reaction.

-

Reactants:

-

3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (from Step 1)

-

(L)-2-metylsulfonyloxy methyl propionate (chiral auxiliary)

-

Potassium carbonate (K₂CO₃) as base

-

Chlorobenzene as solvent

-

-

Procedure:

-

In a reaction vessel, combine the intermediate, K₂CO₃, and chlorobenzene.

-

Add (L)-2-metylsulfonyloxy methyl propionate to the mixture. The molar ratio of the intermediate to the propionate and K₂CO₃ is typically 1:1.5–2.5:1.2–2.[7]

-

Heat the reaction mixture to a temperature between 70-110 °C. A recommended temperature is 80-85 °C for a reaction time of 48 hours.[7]

-

Upon completion of the reaction, perform a post-treatment workup which may include filtration, washing, and solvent removal under reduced pressure to obtain the crude product.

-

The final product, this compound-methyl, is obtained as a colorless to light yellow oil.[7]

-

Data Presentation

The selection of solvent and reaction conditions in the second step has a significant impact on the yield, purity, and enantiomeric excess (ee) of the final product. The following table summarizes the results from various experimental conditions as described in the source patent.[7]

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | ee Value (%) |

| Chlorobenzene | 105-110 | 40 | 94.9 | 93.0 | 91.2 |

| Benzene | Reflux (80) | 60 | 75.2 | 93.7 | 88.3 |

| Toluene | Reflux (110) | 36 | 85.9 | 91.2 | 83.5 |

| DMF | 25-30 | 4 | 97.1 | 87.2 | 75.6 |

| N-Methylpyrrolidone | 25-30 | 10 | 96.0 | 85.9 | 72.6 |

Data extracted from a patent on the preparation of Haloxyfop-R-methyl.[7] The patent highlights that chlorobenzene provides the highest optical purity.

Logical Relationship Diagram

The critical choice in the synthesis is the solvent for the nucleophilic substitution step, as it directly influences the key outcomes of the process.

Figure 2. Influence of solvent choice on synthesis outcome.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4farmers.com.au [4farmers.com.au]

- 5. Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]

Spectroscopic Data for (-)-Haloxyfop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Haloxyfop, the herbicidally active R-enantiomer of haloxyfop. The information is tailored for researchers, scientists, and professionals in drug development who require detailed spectroscopic and methodological data for this compound. This document summarizes available mass spectrometry (MS) and infrared (IR) data, and provides detailed experimental protocols. Please note that publicly available experimental Nuclear Magnetic Resonance (NMR) data for this compound is limited; this guide presents data for the closely related methyl ester where applicable.

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for its identification and quantification in various matrices. The fragmentation pattern provides a fingerprint for structural confirmation.

Data Presentation

Table 1: Mass Spectrometry Data for Haloxyfop

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Notes |

|---|---|---|---|

| ESI (+) | 362.04 [M+H]⁺ | 288.0034, 98.9842, 91.0543, 75.0229, 65.0386 | Data corresponds to the racemic mixture of haloxyfop acid.[1] |

| ESI (-) | 360.0256 [M-H]⁻ | Not specified | LC-ESI-QTOF analysis.[1] |

| GC-MS (of TMS derivative) | Not specified | 374 → 73 | Multiple Reaction Monitoring (MRM) setting for the trimethylsilyl (TMS) derivative.[2] |

Note: The molecular weight of Haloxyfop (C₁₅H₁₁ClF₃NO₄) is 361.70 g/mol .[1]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the analysis of herbicides like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound analytical standard.

-

Dissolve the sample in a suitable solvent such as acetonitrile or methanol to a concentration of 1 mg/mL to create a stock solution.

-

Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L).[3]

-

-

Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm) is commonly used.[1]

-

Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 2-10 µL.

-

-

Mass Spectrometry:

-

MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI), operated in both positive and negative ion modes to determine the most sensitive polarity.

-

MS Parameters:

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow: 600-800 L/hr

-

Collision Gas: Argon

-

-

Data Acquisition: Set up Multiple Reaction Monitoring (MRM) by selecting the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and optimizing collision energies to obtain characteristic product ions.

-

Infrared (IR) Spectroscopy

Data Presentation

Table 2: Infrared Spectroscopy Data for Haloxyfop-R-methyl

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1728 | C=O (carbonyl) stretching of the ester |

| 1218 | C-O-C (ether) stretching |

Source: Data is for Haloxyfop-R-methyl.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal. No extensive sample preparation is required for this technique.

-

Ensure the sample makes good contact with the crystal by applying pressure using the instrument's pressure clamp.

-

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract any atmospheric or crystal-related absorbances.

-

Sample Scan: Collect the spectrum of the sample.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

-

Data Processing:

-

The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches, and aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain. The following tables provide predicted chemical shifts based on the molecular structure. These are for estimation purposes and should be confirmed by experimental data.

Predicted Data Presentation

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.7 | Doublet | 3H | -CH₃ |

| ~4.8 | Quartet | 1H | -CH- |

| ~7.0-7.2 | Multiplet | 4H | Phenoxy aromatic protons |

| ~8.0 | Singlet | 1H | Pyridinyl proton |

| ~8.3 | Singlet | 1H | Pyridinyl proton |

| ~12-13 | Broad Singlet | 1H | -COOH |

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~18 | -CH₃ |

| ~75 | -CH- |

| ~118-125 | Aromatic CH carbons |

| ~122 (q) | -CF₃ |

| ~135-160 | Aromatic quaternary carbons |

| ~175 | -COOH |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.[6]

-

-

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

-

Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

A Technical Guide to (-)-Haloxyfop (Haloxyfop-P)

This technical guide provides an in-depth overview of (-)-Haloxyfop, also known as Haloxyfop-P, the active enantiomer of the herbicide haloxyfop. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering key data, experimental insights, and a summary of its mechanism of action.

Core Chemical and Physical Properties

This compound is a selective herbicide used to control annual and perennial grasses in a variety of broadleaf crops. Its herbicidal activity is primarily attributed to the R-enantiomer, Haloxyfop-P.[1] The compound is often used in its methyl ester form, Haloxyfop-P-methyl, which is readily absorbed by plants.

A summary of the key identifiers and molecular weights for Haloxyfop-P and its methyl ester is provided below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Haloxyfop-P | 95977-29-0 | C₁₅H₁₁ClF₃NO₄ | 361.70[1][2] |

| Haloxyfop-P-methyl | 72619-32-0 | C₁₆H₁₃ClF₃NO₄ | 375.73[3][4][5] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development. The inhibition of this enzyme disrupts the production of lipids, leading to the cessation of growth and eventual death of the plant.

The following diagram illustrates the simplified signaling pathway of this compound's mode of action.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for studying the effects and properties of this compound are crucial for reproducible research. Below are generalized methodologies for key experiments.

In Vitro ACCase Inhibition Assay

This experiment is designed to determine the inhibitory effect of this compound on the activity of acetyl-CoA carboxylase.

Workflow Diagram

Caption: Workflow for an in vitro ACCase inhibition assay.

Methodology:

-

Enzyme Extraction: Isolate ACCase from a susceptible plant species (e.g., maize) following established biochemical procedures.

-

Incubation: In a reaction mixture, combine the enzyme extract with varying concentrations of this compound. Initiate the reaction by adding the substrates: acetyl-CoA, ATP, and bicarbonate (often radiolabeled for detection).

-

Reaction Termination: After a defined incubation period, stop the reaction, typically by adding acid.

-

Quantification: Measure the amount of product (malonyl-CoA) formed. If a radiolabeled substrate is used, this can be quantified using liquid scintillation counting.

-

Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Whole Plant Herbicide Efficacy Study

This experiment evaluates the herbicidal effectiveness of this compound on target plant species.

Methodology:

-

Plant Growth: Grow a susceptible grass species (e.g., Avena fatua) and a resistant broadleaf crop (e.g., soybean) under controlled greenhouse conditions.

-

Herbicide Application: Apply different doses of this compound (typically as Haloxyfop-P-methyl) to the plants at a specific growth stage.

-

Evaluation: At set time points after application, assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

-

Data Collection: Collect quantitative data, such as plant height, biomass, and survival rate.

-

Data Analysis: Analyze the dose-response relationship to determine the effective dose for controlling the target weed and the selectivity towards the crop.

References

- 1. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. HALOXYFOP-R-METHYL [chembk.com]

- 5. Haloxyfop-P-methyl PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Toxicology Profile of (-)-Haloxyfop in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Haloxyfop, the herbicidally active R-enantiomer of haloxyfop, is a selective post-emergence herbicide widely used for the control of grass weeds in broad-leaf crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in susceptible plants. While effective in its agricultural application, a thorough understanding of its toxicological profile in non-target organisms is essential for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the toxicology of this compound and its related forms (haloxyfop-methyl, haloxyfop-ethoxyethyl) in various non-target species, including mammals, birds, fish, aquatic invertebrates, and other terrestrial and aquatic life. The information is presented through summarized data tables, detailed experimental protocols based on international guidelines, and visualizations of key pathways and workflows to facilitate a clear and comprehensive understanding for researchers and professionals in the field.

Introduction

Haloxyfop is a member of the aryloxyphenoxypropionate class of herbicides. It is commonly marketed as its methyl or ethoxyethyl esters, which are rapidly hydrolyzed to the active acid form in plants and the environment. The herbicidal activity is almost exclusively due to the R-enantiomer, also known as this compound or haloxyfop-P. This guide focuses on the toxicological effects of these various forms of haloxyfop on organisms not targeted by its herbicidal action.

Mechanism of Action in Non-Target Organisms

The primary mode of action of haloxyfop in target plants is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] This enzyme catalyzes the first committed step in fatty acid biosynthesis. While this is the established mechanism in plants, the potential for interaction with ACCase and other biological pathways in non-target organisms is a key area of toxicological investigation. In non-target animals, the toxic effects observed are generally not due to the inhibition of ACCase, as the structure of the enzyme in animals is different from that in susceptible plants. The toxicological effects in animals are typically observed at much higher doses and are related to general organ toxicity.

Toxicology Profile in Non-Target Organisms

The toxicological effects of haloxyfop have been evaluated in a range of non-target organisms. The following sections summarize the key findings.

Mammals

Studies on various mammalian species, including rats, mice, rabbits, and dogs, have been conducted to determine the acute, sub-chronic, and chronic toxicity of haloxyfop and its esters.

Table 1: Acute Toxicity of Haloxyfop in Mammals

| Test Substance | Species | Route | LD50 | Reference |

| Haloxyfop-methyl | Rat | Oral | 393 mg/kg bw | [2] |

| Haloxyfop-ethoxyethyl | Rat | Oral | 518-531 mg/kg bw | [2] |

| Haloxyfop-methyl | Rabbit | Dermal | >5,000 mg/kg bw | [2] |

| Haloxyfop-ethoxyethyl | Rat | Dermal | >2,000 mg/kg bw | [2] |

Table 2: Short-term and Long-term Toxicity of Haloxyfop in Mammals

| Species | Duration | Effect | NOAEL | Reference |

| Mouse | 2 years | Liver tumors | 0.03 mg/kg bw/day | [3] |

| Rat | 2 years | No carcinogenic effects | 0.1 mg/kg bw/day | [2] |

| Dog | 1 year | Decreased serum cholesterol, decreased thyroid weight | 5 mg/kg/day | [2] |

| Rat | 4 weeks | Liver effects (hepatocellular swelling) | 0.1 mg/kg bw/day | [4] |

Reproductive and Developmental Toxicity:

-

In rats, oral doses of 10 and 50 mg/kg/day of haloxyfop-ethoxyethyl during pregnancy resulted in a reduced number of live offspring and vaginal bleeding in the mothers.[2]

-

Developmental abnormalities in the urogenital system and fetal death were observed in rats at a dose of 50 mg/kg/day of haloxyfop-ethoxyethyl.[2]

-

Delayed bone formation was noted in the offspring of rats given 7.5 mg/kg/day of haloxyfop-methyl during pregnancy.[2]

Genotoxicity and Carcinogenicity:

-

Haloxyfop is not considered to be genotoxic based on a range of in vitro and in vivo tests.

-

Long-term studies in rats did not show any evidence of carcinogenicity.[2] However, a 2-year study in mice indicated an increased incidence of liver tumors at doses of 0.065 and 0.6 mg/kg bw/day.[3]

Birds

Haloxyfop and its esters have been found to be practically non-toxic to birds in acute and dietary studies.

Table 3: Toxicity of Haloxyfop in Birds

| Test Substance | Species | Endpoint | Value | Reference |

| Haloxyfop-methyl/ethoxyethyl | Mallard duck | Acute Oral LD50 | >2,150 mg/kg bw | [2] |

| Haloxyfop-methyl/ethoxyethyl | Bobwhite quail | 8-day Dietary LC50 | >5,620 mg/kg diet | [2] |

Aquatic Organisms

The toxicity of haloxyfop to aquatic organisms varies depending on the specific form of the chemical and the species.

Table 4: Toxicity of Haloxyfop to Aquatic Organisms

| Test Substance | Species | Endpoint (Duration) | Value | Reference |

| Haloxyfop-methyl | Fish (general) | LC50 | 96 to >1000 mg/L | [2] |

| Haloxyfop-ethoxyethyl | Fathead minnow | LC50 (96-hour) | 0.54 mg/L | [2] |

| Haloxyfop-ethoxyethyl | Bluegill sunfish | LC50 (96-hour) | 0.28 mg/L | [2] |

| Haloxyfop-ethoxyethyl | Rainbow trout | LC50 (96-hour) | 1.8 mg/L | [2] |

| Haloxyfop-ethoxyethyl | Daphnia magna | LC50 (48-hour) | 4.64 mg/L | [2] |

Other Non-Target Organisms

-

Bees: Haloxyfop is considered not toxic to bees. The 48-hour contact and oral LD50 is greater than 100 micrograms per bee.[2]

-

Soil Organisms: Haloxyfop-ethoxyethyl is rapidly converted to haloxyfop in the soil. The half-life of haloxyfop in soil ranges from 55 to 100 days, depending on soil type.[2]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While the specific details of the original proprietary studies are not always publicly available, the following sections describe the general methodologies for the key toxicological assessments.

Acute Oral Toxicity (LD50) in Rats (based on OECD Guideline 423)

-

Principle: The acute toxic class method is a stepwise procedure with the use of 3 animals of a single sex per step. Depending on the mortality and/or moribund status of the animals, on average 2-4 steps may be necessary to allow a judgement on the acute toxicity of the test substance.

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Two-Generation Reproductive Toxicity Study in Rats (based on OECD Guideline 416)

-

Principle: The test substance is administered to parental (P) generation animals for a specified period before mating, during mating, gestation, and lactation. The F1 generation is then selected and administered the test substance through maturity, mating, gestation, and lactation to produce the F2 generation.

-

Test Animals: Young, sexually mature rats are used.

-

Dose Administration: The test substance is typically administered in the diet or by gavage.

-

Endpoints: Effects on male and female reproductive performance, including gonadal function, estrous cycles, mating behavior, conception, parturition, lactation, and pup viability and growth are evaluated. Gross necropsy and histopathology of reproductive organs are performed. The No-Observed-Adverse-Effect-Level (NOAEL) for parental and offspring toxicity is determined.

Long-Term Carcinogenicity Study in Mice (based on OECD Guideline 451)

-

Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for the majority of their lifespan.

-

Test Animals: Typically, mice of a commonly used laboratory strain are used, starting from weaning and continuing for up to 24 months.

-

Dose Administration: The test substance is usually administered in the diet.

-

Observations: Animals are observed for signs of toxicity and the development of tumors. Body weight and food consumption are recorded. At the end of the study, all animals are subjected to a full necropsy and histopathological examination of all organs and tissues.

-

Endpoint: The primary endpoint is the incidence of tumors in treated groups compared to a control group. A NOAEL for non-carcinogenic chronic toxicity is also determined.

Fish Acute Toxicity Test (LC50) (based on OECD Guideline 203)

-

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.

-

Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).

-

Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Observations: Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (median lethal concentration) at 96 hours is calculated, which is the concentration of the test substance that is lethal to 50% of the test fish.

Avian Dietary Toxicity Test (LC50) (based on OECD Guideline 205)

-

Principle: Young birds are fed a diet containing the test substance at various concentrations for a 5-day period, followed by a 3-day observation period on a normal diet.

-

Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos) are typically used.

-

Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

Endpoint: The LC50 is determined, which is the dietary concentration that is lethal to 50% of the test birds over the 8-day period.

Conclusion

The available data indicate that this compound and its esters present a varied toxicological profile to non-target organisms. In mammals, it is moderately toxic on an acute oral basis, and long-term exposure in mice has been associated with liver tumors, although it was not found to be carcinogenic in rats. Reproductive and developmental effects in mammals are observed at relatively high dose levels. For birds, haloxyfop is considered practically non-toxic. In aquatic ecosystems, the ethoxyethyl ester of haloxyfop is moderately to highly toxic to fish and aquatic invertebrates, while the methyl ester is practically non-toxic to fish. Haloxyfop is not considered to be toxic to bees.

This in-depth technical guide provides a comprehensive summary of the current toxicological knowledge on this compound. The data tables, pathway diagrams, and generalized experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of environmental contaminants and the development of safer chemical alternatives. It is important to note that while this guide provides a thorough overview, the specific details of the original toxicological studies may not be fully accessible in the public domain. The provided protocols are based on standard international guidelines and represent the likely methodologies employed.

References

- 1. Four week feeding toxicity study with phenylphosphinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.who.int [apps.who.int]

- 3. FAO Knowledge Repository [openknowledge.fao.org]

- 4. 898. Haloxyfop (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

The Environmental Fate and Degradation of (-)-Haloxyfop in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Haloxyfop, the R-isomer of haloxyfop, is a selective post-emergence herbicide widely used for the control of grass weeds in a variety of broad-leaved crops.[1] As with any agrochemical, understanding its environmental fate and degradation in soil is paramount for assessing its ecological impact and ensuring food safety.[2] This technical guide provides a comprehensive overview of the degradation kinetics, metabolic pathways, and analytical methodologies related to this compound in the soil environment.

Upon application, the ester form, this compound-methyl, undergoes rapid transformation in the soil to its herbicidally active acid metabolite, this compound.[3] The persistence and behavior of this acid form are critical determinants of its environmental profile.[3] This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the degradation process and analytical workflows.

Data Presentation: Degradation Kinetics of this compound in Soil

The degradation of this compound in soil is a two-step process initiated by the rapid hydrolysis of the parent ester, followed by the microbially-mediated degradation of the resulting acid.[3][4] The rate of these processes is influenced by various soil properties and environmental conditions.[5]

Table 1: Half-life (DT₅₀) of this compound-P-methyl in Soil

The hydrolysis of this compound-P-methyl to this compound-P acid is a rapid chemical process that occurs readily in both sterile and fresh soil.[3][6]

| Soil Type | Organic Carbon (%) | Half-life (DT₅₀) in days | Reference |

| Various Topsoils | Not Specified | ~0.5 | [3][6] |

| Sandy Clay Loam | 2.2 | < 0.9 (dark control) | [7] |

| Silt Loam | Not Specified | < 1 | [3] |

| Borstel (sand) | 0.2 | 0.6 | [7] |

| Borstel (sandy loam) | 1.2 | 0.7 | [7] |

Table 2: Half-life (DT₅₀) of this compound-P Acid in Soil

The degradation of the herbicidally active this compound-P acid is a slower, biologically mediated process.[3][4] Its persistence is notably longer in subsoils with low organic carbon content.[3][6]

| Soil Type | Organic Carbon (%) | pH | Half-life (DT₅₀) in days | Reference |

| Various Topsoils | Not Specified | Not Specified | 9 - 21 | [3][6][7] |

| Subsoils | Low | Not Specified | 28 - 129 | [3][6] |

| Marcham Soils (n=2) | Not Specified | Not Specified | 9 | [3][8] |

| Speyer 2.2 (sandy loam) | Not Specified | Not Specified | 20 | [8] |

| Borstel (sandy loam, 30-60 cm) | 1.2 | 6.5 | 28 | [7] |

| Borstel (sand, 60-100 cm) | 0.2 | 6.4 | 129 | [7] |

| Rhizosphere soil | Not Specified | Not Specified | 2.6 - 4.9 | [9] |

Table 3: Major Metabolites of this compound-P in Aerobic Soil Metabolism

Several metabolites have been identified during the degradation of this compound-P in soil.[6][7]

| Metabolite | Maximum % of Applied Dose | Day of Maximum Occurrence | Reference |

| Haloxyfop-P | 68% - 86% | 2 - 14 | [7] |

| Phenol metabolite | 4.0% - 9.3% | 7 - 120 | [7] |

| Pyridinone metabolite | 7.7% - 17% | 120 - 268 | [7] |

| Pyridinol metabolite | 22% - 37% | 59 - 181 | [7] |

Experimental Protocols

Accurate assessment of the environmental fate of this compound relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments.

Aerobic Soil Degradation Study

This protocol outlines a typical laboratory experiment to determine the rate of aerobic degradation of this compound in soil.[10]

1. Soil Collection and Preparation:

-

Collect fresh soil from the desired location, avoiding areas with recent pesticide application.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

-

Determine the soil's physicochemical properties, including texture, pH, organic carbon content, and moisture holding capacity.

-

Adjust the soil moisture to a specific level, typically 40-60% of its maximum water holding capacity.

-

Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for several days to allow microbial activity to stabilize.

2. Application of Test Substance:

-

Prepare a stock solution of radiolabeled ([¹⁴C]) or non-labeled this compound-P-methyl in a suitable solvent.

-

Apply the test substance to the soil samples to achieve the desired concentration. Ensure even distribution.

-

For studies involving radiolabeled compounds, the application rate is typically around 0.108 mg ai/kg soil.[7]

3. Incubation:

-

Place the treated soil samples in incubation vessels (e.g., biometers or flow-through systems).

-

Incubate the samples in the dark at a constant temperature (e.g., 20°C).[6][7]

-

Maintain aerobic conditions by continuously supplying humidified, carbon dioxide-free air.

-

Include traps for volatile organic compounds and ¹⁴CO₂ (e.g., sodium hydroxide solution) to monitor mineralization.[8]

4. Sampling and Analysis:

-

Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 2, 4, 7, 14, 30, 60, 90, and 120 days).

-

Store samples at ≤ -18°C until analysis.

5. Extraction and Cleanup:

-

Extract the soil samples using a suitable solvent mixture. A common method involves refluxing with methanolic sodium hydroxide to extract and hydrolyze all residues to the haloxyfop acid.[6]

-

After cooling and filtering, acidify the extract to pH < 2.

-

Perform liquid-liquid partitioning with a non-polar solvent like dichloromethane to isolate the acidic analytes.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it.

6. Derivatization and Quantification:

-

For GC analysis, derivatize the this compound acid to a volatile ester (e.g., methyl ester) using a methylating agent like diazomethane or BF₃-Methanol.

-

Further cleanup of the derivatized extract may be performed using column chromatography (e.g., silica gel or Florisil).[11]

-

Analyze the final extract using an appropriate analytical instrument, such as a Gas Chromatograph with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS), or by High-Performance Liquid Chromatography (HPLC).[11][12]

-

Quantify the analyte using an external standard calibration curve.

Mandatory Visualizations

Degradation Pathway of this compound in Soil

Caption: Proposed degradation pathway of this compound-P-methyl in soil.

Experimental Workflow for Soil Degradation Study

Caption: General workflow for a laboratory-based soil degradation study.

Conclusion

The environmental fate of this compound in soil is characterized by a rapid initial transformation followed by a slower, microbially-driven degradation of its active acid metabolite. The persistence of this compound acid is highly dependent on soil characteristics, particularly organic carbon content, with significantly longer half-lives observed in subsoils. The degradation pathway leads to the formation of several minor metabolites and eventual mineralization. The standardized protocols and analytical methods outlined in this guide provide a framework for the consistent and accurate assessment of this compound's behavior in the soil environment, which is crucial for regulatory purposes and environmental risk assessment.

References

- 1. Haloxyfop (Ref: DOWCO 453) [sitem.herts.ac.uk]

- 2. Environmental fate of herbicides - Advances in Weed Science [awsjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 11. Determination of Haloxyfop-p-methyl Residue in Soil,Tobacco and Rape by HPLC | Semantic Scholar [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

The Inhibition of Acetyl-CoA Carboxylase by (-)-Haloxyfop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Haloxyfop, the herbicidally active enantiomer of haloxyfop, is a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACCase). This enzyme catalyzes the first committed step in the fatty acid biosynthesis pathway, a critical metabolic route in susceptible plant species, particularly monocotyledonous grasses. By targeting the carboxyltransferase (CT) domain of ACCase, this compound effectively blocks the production of malonyl-CoA, leading to a cessation of fatty acid synthesis and subsequent plant death. This technical guide provides an in-depth overview of the biochemical pathway inhibited by this compound, its mechanism of action, quantitative inhibition data, and detailed experimental protocols for studying its effects.

The Target: Fatty Acid Biosynthesis and Acetyl-CoA Carboxylase (ACCase)

The biosynthesis of fatty acids is a fundamental anabolic pathway responsible for producing the building blocks of cellular membranes and energy storage molecules. In plants, this process is initiated by the enzyme acetyl-CoA carboxylase (ACCase; EC 6.4.1.2). ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1] This two-step reaction is a critical regulatory point in the pathway.

The overall reaction is as follows:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

ACCase consists of two main catalytic domains:

-

Biotin Carboxylase (BC) domain: Catalyzes the carboxylation of a biotin prosthetic group.

-

Carboxyltransferase (CT) domain: Transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.[2]

Monocotyledonous plants possess a homomeric form of ACCase in their chloroplasts, which is highly sensitive to aryloxyphenoxypropionate herbicides like haloxyfop. In contrast, dicotyledonous plants have a heteromeric, less sensitive form of ACCase in their chloroplasts, which contributes to their tolerance to these herbicides.[3]

Figure 1: Simplified overview of the fatty acid biosynthesis pathway initiated by ACCase.

Mechanism of Inhibition by this compound

This compound is the R-enantiomer of haloxyfop and is the biologically active form of the herbicide.[4] It functions as a potent and reversible inhibitor of ACCase.[1] Specifically, this compound targets the carboxyltransferase (CT) domain of the enzyme.[2]

Upon application, the pro-herbicide, typically haloxyfop-methyl, is absorbed by the plant and rapidly hydrolyzed by esterases to its active form, haloxyfop-acid. This active metabolite is then translocated to the meristematic tissues where it exerts its inhibitory effect.

The binding of this compound to the CT domain is competitive with respect to the substrate malonyl-CoA, indicating that it interferes with the carboxyl transfer step of the reaction.[1][2] This binding occurs at the dimer interface of the CT domain, inducing significant conformational changes that create a hydrophobic binding pocket.[2] This action effectively halts the production of malonyl-CoA, thereby shutting down the entire fatty acid biosynthesis pathway. The resulting depletion of lipids prevents the formation and maintenance of cell membranes, leading to growth arrest and eventual death of the plant.[1]

Figure 2: Mechanism of this compound inhibition of the ACCase carboxyltransferase domain.

Quantitative Inhibition Data

The inhibitory potency of this compound against ACCase has been quantified in numerous studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) from the literature.

| Parameter | Value | Enzyme Source | Comments |

| Ki | ~0.25 mM | Yeast CT domain | - |

| Kis | 0.01 - 0.06 µM | Barley, corn, and wheat | Inhibition is noncompetitive versus acetyl-CoA.[5] |

| IC₅₀ | 0.5 µM | Not specified | |

| IC₅₀ | 0.968 - 7.63 µM | Wheat | Varies with genotype and resistance mutations.[6] |

Table 1: Inhibition constants for this compound against ACCase.

| Plant Species | Tissue | Haloxyfop Concentration (µM) | % Inhibition of ACCase Activity |

| Maize | Not specified | 1 | ~40% |

Table 2: Percentage inhibition of ACCase activity by haloxyfop in maize.

Experimental Protocols

The inhibition of ACCase by this compound can be determined using several in vitro assays. The two most common methods are the radioisotope-based assay and the malachite green colorimetric assay.

Radioisotope-Based ACCase Inhibition Assay

This traditional method measures the incorporation of radiolabeled bicarbonate (¹⁴C-HCO₃⁻) into the acid-stable product, malonyl-CoA.

Materials:

-

Plant tissue (e.g., young leaves of a susceptible grass species)

-

Liquid nitrogen

-

Homogenization buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM DTT, 1 mM EDTA)

-

Assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)

-

Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃

-

This compound solutions of varying concentrations

-

6 M HCl

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Homogenize the powder in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract (e.g., using a Bradford assay).

-

-

Assay Reaction:

-

Prepare reaction mixtures containing assay buffer, ATP, MgCl₂, and varying concentrations of this compound.

-

Add the enzyme extract to each reaction tube.

-

Initiate the reaction by adding acetyl-CoA and NaH¹⁴CO₃.

-

Incubate the reactions at a constant temperature (e.g., 32°C) for a defined period (e.g., 10-20 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding 6 M HCl. This also removes unreacted ¹⁴C-HCO₃⁻ as ¹⁴CO₂.

-

Evaporate the samples to dryness.

-

Resuspend the residue in water and add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ACCase activity as nmol of ¹⁴C incorporated per minute per mg of protein.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Figure 3: Experimental workflow for the radioisotope-based ACCase inhibition assay.

Malachite Green Colorimetric ACCase Inhibition Assay

This non-radioactive method measures the amount of ADP produced during the ACCase reaction. The production of ADP is coupled to the reduction of a phosphate group, which is then detected by malachite green.[7]

Materials:

-

Enzyme extract (prepared as in the radioisotope assay)

-

Assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, 25 mM ATP)

-

Substrate: Acetyl-CoA

-

This compound solutions of varying concentrations

-

Malachite green reagent

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Follow the same procedure as for the radioisotope-based assay.

-

-

Assay Reaction:

-

Perform the assay in a 96-well plate.

-

To each well, add the enzyme extract and varying concentrations of this compound.

-

Add the assay buffer.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding the malachite green reagent.

-

Incubate for a short period (e.g., 15-20 minutes) to allow for color development.

-

Measure the absorbance at approximately 630 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Create a standard curve using known concentrations of phosphate.

-

Convert absorbance values to the amount of ADP produced.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

-

Figure 4: Experimental workflow for the malachite green colorimetric ACCase inhibition assay.

Conclusion

This compound is a highly effective inhibitor of acetyl-CoA carboxylase, a key enzyme in the fatty acid biosynthesis pathway of susceptible grass species. Its specific targeting of the carboxyltransferase domain provides a clear mechanism for its herbicidal activity. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the study of herbicides, drug development, and plant biochemistry. Understanding the intricacies of this biochemical inhibition is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance.

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of (-)-Haloxyfop in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop is a selective post-emergence herbicide used to control grass weeds in various broad-leaved crops. It exists as a racemic mixture of two enantiomers: the herbicidally active R-isomer, also known as haloxyfop-P, and the less active S-isomer. In the environment, particularly in soil, haloxyfop-methyl, the commonly applied ester form, rapidly hydrolyzes to its active acid form. Furthermore, the S-enantiomer can undergo chiral inversion to the more active R-enantiomer, making enantioselective analysis crucial for accurate environmental fate and risk assessment.[1][2][3]

These application notes provide detailed protocols for the extraction, cleanup, and analysis of (-)-haloxyfop (the R-enantiomer) in soil matrices using modern analytical techniques. The methodologies are designed to offer high sensitivity, accuracy, and reproducibility for research and regulatory monitoring purposes.

Analytical Methods Overview

The determination of haloxyfop in soil typically involves sample extraction, cleanup to remove interfering matrix components, and instrumental analysis. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying haloxyfop enantiomers. Chiral columns are essential for the separation of the R- and S-isomers.[4] Detection is commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity and confirmation, a tandem mass spectrometer (MS/MS).[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for haloxyfop analysis. Due to the low volatility of the acidic form of haloxyfop, a derivatization step is typically required to convert it into a more volatile ester (e.g., methyl or butyl ester) prior to GC analysis.[6] Enantioselective GC columns can be used for chiral separation.[1]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology is a streamlined sample preparation technique that has gained popularity for pesticide residue analysis in various matrices, including soil.[7][8] It involves a simple extraction and cleanup process, reducing solvent consumption and analysis time.[5][9][10][11]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Haloxyfop Enantiomers in Soil

This protocol details a method for the enantioselective quantification of haloxyfop in soil using HPLC with a chiral column.[4]

1. Sample Preparation and Extraction:

- Air-dry the soil sample and sieve it through a 2 mm mesh.

- Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

- Add 20 mL of acetone and vortex for 2 minutes.

- Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

- Repeat the extraction twice more with 20 mL of acetone each time.

- Combine the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

- Re-dissolve the residue in 2 mL of the HPLC mobile phase.

- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

- Column: (R, R) Whelk-O1 chiral column.[4]

- Mobile Phase: Hexane/n-propanol (98/2, v/v).[4][12]

- Flow Rate: 1.0 mL/min.

- Column Temperature: 25°C.

- Injection Volume: 20 µL.

- Detection: UV detector at 225 nm.[13]

3. Quantification:

- Prepare a series of standard solutions of racemic haloxyfop and this compound in the mobile phase.

- Construct a calibration curve by plotting the peak area against the concentration.

- Quantify the concentration of this compound in the soil sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Analysis of Haloxyfop in Soil after Derivatization

This protocol describes the determination of total haloxyfop in soil using GC-MS, which requires a derivatization step.[6]

1. Extraction and Hydrolysis:

- Weigh 20 g of homogenized soil into a round-bottom flask.

- Add 100 mL of methanolic sodium hydroxide (0.1 M NaOH in methanol).

- Shake overnight to extract and hydrolyze any haloxyfop esters and conjugates to the haloxyfop acid.[14]

- Filter the extract and acidify the filtrate to pH < 2 with concentrated sulfuric acid.

- Perform a liquid-liquid extraction with dichloromethane (3 x 50 mL).

- Combine the organic phases and dry over anhydrous sodium sulfate.

- Evaporate the solvent to near dryness.

2. Derivatization:

- Re-dissolve the residue in 1 mL of toluene.

- Add 2 mL of BF₃-Methanol and heat at 80°C for 30 minutes to methylate the haloxyfop acid.

- After cooling, add 5 mL of saturated sodium chloride solution and extract the methylated haloxyfop into hexane (3 x 5 mL).

- Combine the hexane layers and concentrate to a final volume of 1 mL for GC-MS analysis.

3. GC-MS Conditions:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

- Column: DB-5 or equivalent capillary column.

- Injector Temperature: 250°C.

- Oven Program: Initial temperature of 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- MS Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for haloxyfop-methyl.

Protocol 3: QuEChERS Extraction and LC-MS/MS Analysis

This protocol utilizes the efficient QuEChERS method for sample preparation followed by sensitive LC-MS/MS detection.[5]

1. QuEChERS Extraction:

- Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

- Add 10 mL of water and vortex to create a slurry.

- Add 10 mL of acetonitrile and shake vigorously for 1 minute.

- Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute.[10]

- Centrifuge at 5000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.

- Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

- Filter the supernatant through a 0.22 µm filter into an LC vial.

3. LC-MS/MS Conditions:

- Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer.

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

- Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

- Gradient: Start with 90% A, ramp to 10% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Ionization: Electrospray Ionization (ESI) in negative ion mode.

- MS/MS Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for this compound for quantification and confirmation.

Data Presentation

| Parameter | HPLC-UV[4][13] | GC-MS[6] | LC-MS/MS (QuEChERS)[5] |

| Limit of Detection (LOD) | 0.01 mg/kg | 0.01 mg/kg | 0.001 mg/kg |

| Limit of Quantification (LOQ) | 0.05 mg/kg | 0.02 - 0.05 mg/kg | 0.003 mg/kg |

| Recovery (%) | 85.95 - 104.25 | 80 - 110 | 79.59 - 106.92 |

| Relative Standard Deviation (RSD) (%) | < 10 | < 15 | < 5 |

Visualizations

Caption: Workflow for Chiral HPLC Analysis of Haloxyfop.

Caption: Workflow for GC-MS Analysis of Haloxyfop.

Caption: QuEChERS Workflow for LC-MS/MS Analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective quantitation of haloxyfop in environment samples and enantioselective degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. fao.org [fao.org]

- 7. weber.hu [weber.hu]

- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchers.kean.edu [researchers.kean.edu]

- 13. Determination of Haloxyfop-p-methyl Residue in Soil,Tobacco and Rape by HPLC | Semantic Scholar [semanticscholar.org]

- 14. fao.org [fao.org]

Application Notes and Protocols for Testing (-)-Haloxyfop Resistance in Weeds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for identifying and characterizing resistance to the herbicide (-)-Haloxyfop in weed populations. Haloxyfop is an Acetyl-CoA Carboxylase (ACCase) inhibitor, and resistance to this class of herbicides is a significant concern in agriculture. The following protocols cover whole-plant bioassays and provide context for molecular analysis of resistance mechanisms.

Introduction

This compound is a selective post-emergence herbicide used to control grass weeds. It functions by inhibiting the ACCase enzyme, which is critical for fatty acid synthesis in susceptible plants.[1] The evolution of herbicide resistance in weed populations poses a significant threat to sustainable weed management.[2] Robust and standardized testing protocols are essential to confirm suspected resistance, understand the level of resistance, and elucidate the underlying mechanisms.[3][4] This allows for the development of effective resistance management strategies.[5]

The primary methods for testing herbicide resistance are whole-plant bioassays, which assess the response of plants to different herbicide doses under controlled conditions.[3][6] These can be complemented by molecular assays to identify specific genetic mutations conferring resistance.[2][7]

Experimental Protocols

Seed Collection and Preparation

Proper seed collection is a critical first step for accurate resistance testing.[3][8]

Protocol:

-

Sampling Location: Collect seed samples from plants in fields where poor herbicide performance has been observed, and that are suspected of being resistant.[9] Ensure the area has been treated with the suspected herbicide.[9]

-

Plant Selection: Collect mature seeds from at least 30 randomly selected plants that survived the herbicide treatment to ensure the sample is representative of the field population.[3] For outcrossing species like Lolium spp., 10-15 plants are sufficient.[3]

-

Sample Size: The total seed sample should contain at least 5,000 mature seeds.[3]

-

Timing of Collection: Collect seeds when they are mature and easily detach from the seed head.[9][10] This is often near the time of crop harvest.[9] Avoid collecting immature seeds as they may have low viability.[10]

-

Drying and Storage: Air-dry the collected seed heads in paper bags away from direct sunlight for several days to prevent molding.[9][10] Store the cleaned seeds in labeled paper bags at low temperatures and low humidity until needed for testing.[3]

Whole-Plant Dose-Response Bioassay

This is the preferred method for confirming herbicide resistance and determining the level of resistance.[6][11]

Protocol:

-

Plant Growth:

-

Sow seeds from both the suspected resistant population and a known susceptible population (control) in pots or trays filled with a commercial potting mix.[3][12]

-

Grow the plants in a greenhouse or controlled environment chamber with optimal conditions for the specific weed species (e.g., appropriate temperature, light, and humidity).[4]

-

Thin seedlings to a uniform number per pot (e.g., 4-8 plants) once they have established.

-

-

Herbicide Application:

-

Treat the plants at the 2-4 leaf stage, or the growth stage recommended on the herbicide label.[3]

-

Prepare a stock solution of a commercial formulation of this compound. From this, create a series of dilutions to apply a range of doses. A typical dose range for a dose-response assay might include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.

-

Apply the herbicide solutions using a cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.[3]

-

-

Data Collection and Analysis:

-

Assess plant survival and biomass 21 days after treatment.[3]

-

Record the number of surviving plants in each pot and express this as a percentage of the untreated control.[3]

-

Harvest the above-ground biomass of all surviving plants in each pot, dry it in an oven (e.g., at 70°C for 48 hours), and weigh it.

-

Analyze the data using a log-logistic dose-response model to calculate the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀).[13][14]

-

The Resistance Index (RI) is calculated by dividing the LD₅₀ or GR₅₀ of the resistant population by that of the susceptible population.

-

Data Presentation

The results from dose-response assays are best summarized in tables to allow for clear comparison between suspected resistant and susceptible populations.

Table 1: Example Dose-Response Data for this compound on a Suspected Resistant and a Susceptible Weed Population.

| Herbicide Dose (g a.i./ha) | Susceptible Population (% Survival) | Suspected Resistant Population (% Survival) |

| 0 | 100 | 100 |

| 15 | 50 | 95 |

| 30 | 10 | 80 |

| 60 | 0 | 55 |

| 120 | 0 | 20 |

| 240 | 0 | 5 |

Table 2: Calculated LD₅₀, GR₅₀, and Resistance Index (RI) Values.

| Population | LD₅₀ (g a.i./ha) | GR₅₀ (g a.i./ha) | Resistance Index (RI) (based on LD₅₀) |

| Susceptible | 15 | 12 | - |

| Resistant | 65 | 58 | 4.3 |

Molecular Mechanisms of Resistance

Resistance to ACCase inhibitors like haloxyfop is often due to modifications at the herbicide's target site.[15]

Target-Site Resistance (TSR)

The most common mechanism of resistance to ACCase inhibitors is a point mutation in the gene encoding the ACCase enzyme.[2] These mutations alter the herbicide's binding site, reducing its efficacy.[15] For example, an Isoleucine to Leucine substitution at position 1781 (I1781L) of the ACCase gene is a well-documented mutation that confers broad resistance to this class of herbicides.[7][16] Other mutations at different positions have also been identified.[16][17]

Non-Target-Site Resistance (NTSR)

NTSR mechanisms can also contribute to resistance and typically involve enhanced herbicide metabolism by enzyme systems such as cytochrome P450 monooxygenases.[2][15]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for testing this compound resistance in weeds.

Signaling Pathway Diagram

Caption: Mechanism of this compound action and target-site resistance.

References

- 1. Plant Protection Science: Origin, mechanism and molecular basis of weed resistance to herbicides [pps.agriculturejournals.cz]

- 2. mdpi.com [mdpi.com]

- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre-harvest weed scouting and herbicide resistance - Alberta Grains [albertagrains.com]

- 6. weedscience.org [weedscience.org]

- 7. Real-time quantitative PCR assays for quantification of L1781 ACCase inhibitor resistance allele in leaf and seed pools of Lolium populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Weed Submission for Herbicide Resistance Testing | Plant Agriculture [plant.uoguelph.ca]

- 9. Weed seed collection for herbicide resistance testing | UC Rice Blog [ucanr.edu]

- 10. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]

- 11. Confirming Resistance | Herbicide Resistance Action Committee [hracglobal.com]

- 12. farmprogress.com [farmprogress.com]

- 13. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. uppersouthplatte.org [uppersouthplatte.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Preparation of (-)-Haloxyfop Stock Solution for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. It functions by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses.[1] Haloxyfop exists as a racemic mixture of two enantiomers: the R-enantiomer (Haloxyfop-P) and the S-enantiomer ((-)-Haloxyfop). The herbicidal activity is predominantly associated with the R-enantiomer, with the S-enantiomer being significantly less active.[1][2][3] In soil, the S-enantiomer can undergo inversion to the more active R-enantiomer.[2][3][4] For laboratory research, it is crucial to be aware of the specific form of Haloxyfop being used, as commercial products are often enriched with the R-enantiomer (Haloxyfop-P) for enhanced efficacy.[1][4]

This document provides detailed application notes and protocols for the preparation of this compound stock solutions for laboratory use, with a focus on safety, accuracy, and stability. While the protocol is specifically for this compound, it is also applicable to the racemic mixture and the R-enantiomer, provided the correct molecular weight is used in calculations.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Haloxyfop is essential for the accurate preparation of stock solutions and for ensuring their stability.

| Property | Value | Reference |

| Chemical Name | 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid | [5] |

| Molecular Formula | C₁₅H₁₁ClF₃NO₄ | [6][5] |

| Molecular Weight | 361.70 g/mol | [6][5] |

| CAS Number | 69806-34-4 (for racemic Haloxyfop) | [6][5][7] |

| Appearance | White crystalline solid | |

| Solubility | DMSO: ≥ 10 mM | |

| Acetone: >100 g/100 mL | ||

| Toluene: 11.8 g/100 mL (acid) | ||

| Xylene: 7.4 g/100 mL (acid) | ||

| Water: 43.3 mg/L (acid) | ||

| Storage (Powder) | -20°C for up to 3 years | [8] |

| Storage (in Solvent) | -80°C for up to 1 year | [8] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for in vitro and in vivo studies.

Materials:

-

This compound (or racemic Haloxyfop/Haloxyfop-P) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, disposable serological pipettes or calibrated micropipettes with sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., butyl rubber or double nitrile).[9]

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-